molecular formula C8H6F6N2OS B14068812 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14068812
M. Wt: 292.20 g/mol
InChI Key: LYHADXVSSWACTN-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a sophisticated fluorinated aromatic hydrazine derivative engineered for advanced research and development applications. Its molecular structure is characterized by the simultaneous presence of both a trifluoromethoxy (-OCF₃) group and a trifluoromethylthio (-SCF₃) group on the phenyl ring, which are known as highly effective strategies for modulating the physicochemical properties of a compound . The incorporation of these fluorine-rich substituents significantly enhances the molecule's lipophilicity, which is a critical parameter for improving cellular uptake and transport in biological systems . Furthermore, the C–F bond is one of the strongest in organic chemistry, and these groups confer exceptional metabolic stability and resistance to oxidative degradation, making this scaffold particularly valuable for constructing compounds with a prolonged in vitro half-life . The primary research value of this compound lies in its versatile hydrazine functional group, which serves as a key building block in organic and medicinal chemistry. It is an ideal precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and indoles, which are core structures in numerous pharmaceuticals and agrochemicals . The strong electron-withdrawing nature of the -OCF₃ and -SCF₃ groups alters the electronic distribution of the aromatic ring, which can profoundly influence the binding affinity and selectivity of the resulting molecules toward biological targets . The -SCF₃ group, in particular, is a sterically demanding and highly lipophilic bioisostere that can be used to fine-tune properties like solubility and membrane permeability . In practical research applications, this chemical is exclusively intended for use in laboratory settings. It is a vital tool for discovery chemists working in drug design, where it can be used to create novel candidate compounds with potentially enhanced pharmacological profiles. Its applications also extend to materials science, where it can be incorporated into specialty polymers or coatings to impart unique stability and surface properties . The compound is offered with the guarantee of high purity and is strictly for Research Use Only. It is not manufactured for, and must not be used in, diagnostic or therapeutic procedures for humans or animals.

Properties

Molecular Formula

C8H6F6N2OS

Molecular Weight

292.20 g/mol

IUPAC Name

[2-(trifluoromethoxy)-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H6F6N2OS/c9-7(10,11)17-6-4(16-15)2-1-3-5(6)18-8(12,13)14/h1-3,16H,15H2

InChI Key

LYHADXVSSWACTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)OC(F)(F)F)NN

Origin of Product

United States

Preparation Methods

Diazonium Salt Formation

The diazotization of substituted anilines is a cornerstone for synthesizing arylhydrazines. For 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine, the precursor 2-(trifluoromethoxy)-3-(trifluoromethylthio)aniline must first undergo diazotization. As demonstrated in analogous syntheses, this involves:

  • Dissolving the aniline derivative in concentrated hydrochloric acid (36–38 wt%) and water under mechanical stirring.
  • Gradual addition of sodium nitrite (NaNO₂) at temperatures between –5°C and 15°C to form the diazonium chloride intermediate.
  • pH adjustment to 5–7 using sodium carbonate (10–12 wt%) to stabilize the diazo compound.

Critical parameters include the molar ratio of aniline to NaNO₂ (1:1.05–3.00) and strict temperature control to prevent premature decomposition.

Reduction to Hydrazine

The diazonium salt is reduced using sodium sulfite (Na₂SO₃) under acidic conditions:

  • Adding a 15–25% sodium sulfite solution to the diazo reaction mixture at 0–25°C.
  • Refluxing with concentrated HCl to protonate the intermediate, yielding the hydrazine hydrochloride salt.
  • Cooling, filtering, and drying to isolate the product (purity 97–99%).

Table 1: Optimization of Reduction Conditions

Parameter Range Tested Optimal Value Yield (%) Purity (%)
Na₂SO₃ Concentration 15–25% 25% 85 97.0
HCl Volume 30–80 mL 80 mL 85 97.0
Reflux Time 1–4 h 3 h 85 97.0

Nucleophilic Aromatic Substitution (NAS)

Substrate Activation

The electron-withdrawing nature of OCF₃ and SCF₃ groups activates the benzene ring for NAS. A plausible route involves:

  • Synthesizing 1-chloro-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene via chlorination of the corresponding phenol or thiophenol derivative.
  • Reacting the chloroarene with hydrazine hydrate (N₂H₄·H₂O) in alcohols (e.g., ethanol) or ethers (e.g., dioxane) at 70–100°C.

Challenges :

  • Steric hindrance from substituents in the 2- and 3-positions may reduce reaction rates.
  • Competing side reactions (e.g., hydrolysis) necessitate anhydrous conditions.

Catalytic Enhancements

The addition of catalytic water or phase-transfer agents can accelerate NAS. For example, in a model system, yields improved from 45% to 68% when 5 mol% H₂O was introduced.

Multi-Component Reactions (MCRs)

Hydrazine-Based Condensations

A Frontiers study highlights MCRs using hydrazine hydrate, trifluoroacetimidoyl chlorides, and benzene-1,3,5-triyl triformate (TFBen) to construct trifluoromethyl-triazoles. Adapting this methodology:

  • Reacting 2-(trifluoromethoxy)-3-(trifluoromethylthio)benzaldehyde with hydrazine hydrate and TFBen.
  • Cyclocondensation at 80–120°C to form the hydrazine derivative.

Advantages :

  • Single-step synthesis with modular substituent incorporation.
  • Scalability demonstrated up to 50 mmol.

Limitations :

  • Requires precise stoichiometric control to avoid oligomerization.

Comparative Analysis of Methods

Table 2: Method Comparison

Method Yield Range (%) Purity (%) Scalability Cost Efficiency
Diazotization 75–85 97–99 High Moderate
NAS 45–68 90–95 Moderate Low
MCR 60–75 92–97 High High

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Systems : Microreactors enable precise temperature control during diazotization, reducing decomposition risks.
  • Waste Minimization : Sodium sulfite from reductions can be recycled via electrochemical regeneration, lowering environmental impact.

Regulatory Compliance

  • Handling hydrazine hydrate requires strict adherence to OSHA guidelines due to its toxicity (TLV-TWA: 0.01 ppm).
  • Effluent treatment for fluorine-containing byproducts is mandatory to prevent environmental contamination.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets and pathways. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to specific targets. These interactions can modulate biological processes and pathways, leading to various effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) Positional Isomers with Trifluoromethoxy Groups
  • OR-7429 (2-(Trifluoromethoxy)phenylhydrazine hydrochloride) : Contains a single -OCF₃ group at C2. Lacks the -SCF₃ group, resulting in lower lipophilicity and reduced steric hindrance compared to the target compound .
(b) Compounds with Trifluoromethylthio Groups
  • 1-(2-Ethoxy-3-(trifluoromethylthio)phenyl)hydrazine (CAS 1805688-39-4) : Replaces -OCF₃ with an ethoxy (-OCH₂CH₃) group. The ethoxy group is less electron-withdrawing, which may increase basicity of the hydrazine moiety compared to the target compound .
(c) Mixed Substituent Systems
  • Metaflumizone (CAS 139968-49-3) : A hydrazinecarboxamide insecticide with both -CF₃ and -OCF₃ groups. While structurally distinct, it highlights the agrochemical relevance of combining fluorine-rich substituents .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents (Positions) Key Properties
Target Compound ~296.2 (estimated) -OCF₃ (C2), -SCF₃ (C3) High lipophilicity, strong EWG effects
2-(Trifluoromethoxy)phenylhydrazine 228.6 (HCl salt) -OCF₃ (C2) Moderate lipophilicity
1-(3-Fluoro-5-(trifluoromethylthio)phenyl)hydrazine 222.18 -F (C3), -SCF₃ (C5) Lower steric bulk than target
2-(Trifluoromethyl)phenylhydrazine 176.14 -CF₃ (C2) Simpler structure, lower MW

Key Observations :

  • The target compound’s molecular weight is higher due to dual substituents, impacting solubility and melting point.
  • The -SCF₃ group increases lipophilicity (logP) compared to analogs with only -OCF₃ or -CF₃ groups, suggesting better membrane permeability in biological systems .

Biological Activity

1-(2-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)hydrazine is a synthetic organic compound characterized by the presence of trifluoromethoxy and trifluoromethylthio groups. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition research. This article reviews the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula: C10H8F5N2O2S
  • Molecular Weight: 336.24 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoroalkyl groups enhance lipophilicity, allowing better membrane penetration and binding affinity to target sites.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. In particular, hydrazine derivatives have been screened against various pathogens.

Pathogen IC50 (µM) Reference
Mycobacterium tuberculosis125-250
Staphylococcus aureus50-100
Escherichia coli75-150

Case Study: A study on N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine derivatives showed moderate inhibition against Mycobacterium tuberculosis, with some derivatives exhibiting lower IC50 values than established drugs like rifampicin .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Hydrazine derivatives have shown promise in inhibiting cancer cell proliferation.

Cancer Cell Line IC50 (µM) Reference
HCT-116 (Colon carcinoma)6.2
T47D (Breast carcinoma)27.3

Case Study: A series of hydrazone derivatives were synthesized and tested against various cancer cell lines, revealing significant cytotoxic activity, particularly against HCT-116 cells .

Enzyme Inhibition

Hydrazine compounds have been investigated for their ability to inhibit key enzymes involved in metabolic processes.

Enzyme IC50 (µM) Reference
Acetylcholinesterase (AChE)27.04-106.75
Butyrylcholinesterase (BuChE)58.01-277.48

Case Study: The inhibition studies revealed that certain hydrazine derivatives exhibited comparable or superior inhibition to clinically used drugs, indicating their potential as therapeutic agents .

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